Cas no 53890-44-1 (1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione)

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound featuring a fused pyrido-oxazine structure. Its unique molecular framework makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound exhibits high stability and reactivity, enabling selective functionalization for tailored applications. Its rigid bicyclic system contributes to enhanced binding affinity in biologically active molecules, making it useful in medicinal chemistry research. The presence of both nitrogen and oxygen heteroatoms allows for diverse interactions, facilitating its incorporation into complex molecular architectures. This compound is typically handled under controlled conditions due to its sensitivity to moisture and strong acids or bases.
1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione structure
53890-44-1 structure
Product Name:1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
CAS No:53890-44-1
MF:C8H6N2O3
MW:178.14484167099
CID:356114
PubChem ID:12511627
Update Time:2025-11-06

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
    • 1-methyl-2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
    • 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione, 1-methyl-
    • 1-methyl-1H-4H-pyrido[2,3-d][1,3]oxazine-2,4-dione
    • 1-methyl-1H-4H-pyrido[2,3-d][1,3]-oxazine-2,4-dione
    • AG-L-23565
    • AK-64374
    • ANW-74294
    • BB 0261213
    • CTK1G0000
    • KB-12799
    • N-methyl 2H-pyrido< 2,3-d> < 1,3> oxazine-2,4-1H-dione
    • N-methyl 3-azaisatoic anhydride
    • TilisololHCl
    • 1-methylpyrido[2,3-d][1,3]oxazine-2,4-dione
    • DTXSID20500890
    • 53890-44-1
    • LZKPUOAYCKXVLR-UHFFFAOYSA-N
    • AKOS015850668
    • SCHEMBL11240235
    • A7828
    • 1-METHYL-1H,2H,4H-PYRIDO[2,3-D][1,3]OXAZINE-2,4-DIONE
    • FT-0682588
    • MDL: MFCD12974577
    • Inchi: 1S/C8H6N2O3/c1-10-6-5(3-2-4-9-6)7(11)13-8(10)12/h2-4H,1H3
    • InChI Key: LZKPUOAYCKXVLR-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=NC=2N(C1=O)C)=O

Computed Properties

  • Exact Mass: 178.03788
  • Monoisotopic Mass: 178.03784206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 59.5Ų

Experimental Properties

  • Density: 1.43
  • Boiling Point: 331.217°C at 760 mmHg
  • Flash Point: 154.115°C
  • Refractive Index: 1.59
  • PSA: 59.5

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Security Information

  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,2-8°C

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Pricemore >>

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1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:53890-44-1)1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Order Number:A7828
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):353.0
Email:sales@amadischem.com

1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione Related Literature

Additional information on 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione

Market Research and Analysis of 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (53890-44-1)

The compound 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, identified by the CAS number 53890-44-1, has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural properties and potential applications in drug development. This molecule belongs to a class of heterocyclic compounds that are widely explored for their bioactive properties.

Recent studies have highlighted the role of 53890-44-1 in various therapeutic areas, including anti-inflammatory and anticancer research. Its structural features, particularly the fused pyrido[2,3-d][1,3]oxazine ring system, contribute to its potential as a lead compound for drug design. The methyl substitution at the 1-position further enhances its stability and bioavailability.

Market demand for 53890-44-1 is driven by its use in preclinical studies and early-stage drug discovery programs. Key players in the pharmaceutical industry are actively exploring its potential as a precursor for novel therapeutic agents. Additionally, academic institutions and research organizations are leveraging this compound to investigate its mechanism of action and pharmacokinetic properties.

The global supply chain for 53890-44-1 is dominated by specialty chemical manufacturers who cater to the needs of both academic and industrial researchers. These suppliers emphasize high purity levels and consistent quality to meet the stringent requirements of research-grade chemicals.

From a market analysis perspective, the demand for 53890-44-1 is expected to grow steadily as more research findings demonstrate its therapeutic potential. However, challenges such as synthesis complexity and scalability may impact its availability in the short term.

In conclusion, 1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (53890-44-1) represents a promising compound with significant implications for drug development. Its continued exploration across diverse research domains underscores its importance in advancing the frontiers of chemical biology and medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:53890-44-1)1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
A7828
Purity:99%
Quantity:5g
Price ($):353.0
Email